molecular formula C13H21NOS B6637458 [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol

[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol

Cat. No.: B6637458
M. Wt: 239.38 g/mol
InChI Key: XCKKKDSFWVVZPF-UHFFFAOYSA-N
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Description

[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol is a complex organic compound that features a piperidine ring substituted with a thiophene moiety and a hydroxymethyl group

Properties

IUPAC Name

[3-methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NOS/c1-11-4-5-12(16-11)8-14-7-3-6-13(2,9-14)10-15/h4-5,15H,3,6-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCKKKDSFWVVZPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)CN2CCCC(C2)(C)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine ring, followed by the introduction of the thiophene moiety and the hydroxymethyl group. Key steps may include:

    Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.

    Introduction of the Thiophene Moiety: This step often involves coupling reactions such as Suzuki or Stille coupling.

    Addition of the Hydroxymethyl Group: This can be done through hydroxymethylation reactions using formaldehyde and a suitable catalyst.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

[3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The thiophene ring can be reduced under specific conditions.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]carboxylic acid.

    Reduction: Formation of a dihydrothiophene derivative.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound can be used as a probe to study the interactions between small molecules and biological macromolecules. Its structural features make it suitable for binding studies with proteins and nucleic acids.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific receptors or enzymes.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as conductivity or fluorescence. It may also find applications in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular signaling pathways and physiological responses.

Comparison with Similar Compounds

Similar Compounds

    [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]carboxylic acid: Similar structure but with a carboxylic acid group instead of a hydroxymethyl group.

    [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]amine: Similar structure but with an amine group instead of a hydroxymethyl group.

    [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]ethyl ether: Similar structure but with an ethyl ether group instead of a hydroxymethyl group.

Uniqueness

The uniqueness of [3-Methyl-1-[(5-methylthiophen-2-yl)methyl]piperidin-3-yl]methanol lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

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